molecular formula C6H10N2O2 B064271 Tetrahydropyridazine-1,2-dicarbaldehyde CAS No. 189807-28-1

Tetrahydropyridazine-1,2-dicarbaldehyde

Cat. No. B064271
CAS RN: 189807-28-1
M. Wt: 142.16 g/mol
InChI Key: BKWBJAMZEUGAIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydropyridazine-1,2-dicarbaldehyde (TPDC) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. TPDC is a cyclic molecule that contains two aldehyde groups, making it a versatile building block for the synthesis of other compounds.

Mechanism Of Action

The mechanism of action of Tetrahydropyridazine-1,2-dicarbaldehyde is not well understood. However, it is believed that Tetrahydropyridazine-1,2-dicarbaldehyde interacts with biological molecules, such as proteins and nucleic acids, through its aldehyde groups. This interaction may lead to changes in the conformation or activity of these molecules.
Biochemical and Physiological Effects:
Tetrahydropyridazine-1,2-dicarbaldehyde has been shown to have a variety of biochemical and physiological effects. In one study, Tetrahydropyridazine-1,2-dicarbaldehyde was found to inhibit the activity of a protein called MMP-9, which is involved in the breakdown of extracellular matrix proteins. This inhibition may have potential therapeutic applications in the treatment of diseases such as cancer and arthritis.

Advantages And Limitations For Lab Experiments

One advantage of Tetrahydropyridazine-1,2-dicarbaldehyde is its versatility as a building block for the synthesis of other compounds. Tetrahydropyridazine-1,2-dicarbaldehyde can be easily modified to introduce different functional groups, allowing for the synthesis of a wide range of compounds. However, one limitation of Tetrahydropyridazine-1,2-dicarbaldehyde is its low yield in the synthesis reaction. This can make it difficult and expensive to produce large quantities of Tetrahydropyridazine-1,2-dicarbaldehyde.

Future Directions

There are several future directions for research on Tetrahydropyridazine-1,2-dicarbaldehyde. One direction is the development of new fluorescent probes based on Tetrahydropyridazine-1,2-dicarbaldehyde. These probes could be used to detect a wider range of biological molecules and could have potential applications in disease diagnosis and drug discovery. Another direction is the investigation of the mechanism of action of Tetrahydropyridazine-1,2-dicarbaldehyde. Understanding how Tetrahydropyridazine-1,2-dicarbaldehyde interacts with biological molecules could lead to the development of new therapeutic agents. Finally, the synthesis of Tetrahydropyridazine-1,2-dicarbaldehyde derivatives with improved yields and properties could lead to the development of new compounds with a wide range of applications.

Synthesis Methods

Tetrahydropyridazine-1,2-dicarbaldehyde can be synthesized by the reaction of pyridine-2,6-dicarboxylic acid with sodium borohydride and formaldehyde. This reaction produces Tetrahydropyridazine-1,2-dicarbaldehyde as a white solid, which can be purified by recrystallization. The yield of this reaction is typically around 50-60%.

Scientific Research Applications

Tetrahydropyridazine-1,2-dicarbaldehyde has been used in a variety of scientific research applications. One of the most notable applications is in the synthesis of fluorescent probes. Tetrahydropyridazine-1,2-dicarbaldehyde can be used as a building block for the synthesis of fluorescent probes that can be used to detect various biological molecules, such as proteins and nucleic acids. Tetrahydropyridazine-1,2-dicarbaldehyde-based fluorescent probes have been used in a variety of applications, including cellular imaging and drug discovery.

properties

CAS RN

189807-28-1

Product Name

Tetrahydropyridazine-1,2-dicarbaldehyde

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

diazinane-1,2-dicarbaldehyde

InChI

InChI=1S/C6H10N2O2/c9-5-7-3-1-2-4-8(7)6-10/h5-6H,1-4H2

InChI Key

BKWBJAMZEUGAIC-UHFFFAOYSA-N

SMILES

C1CCN(N(C1)C=O)C=O

Canonical SMILES

C1CCN(N(C1)C=O)C=O

synonyms

1,2-Pyridazinedicarboxaldehyde, tetrahydro- (9CI)

Origin of Product

United States

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